Dibenzo[b,j][4,7]phenanthroline
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Overview
Description
Dibenzo[b,j][4,7]phenanthroline is a heterocyclic compound that belongs to the class of biquinolines It is characterized by its fused ring structure, which includes two benzene rings and a phenanthroline core
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzo[b,j][4,7]phenanthroline can be synthesized through various methods. One of the most efficient methods involves the Friedländer condensation of 2-aminoarylketone with 1,4-cyclohexanedione under solvent-free conditions using p-toluenesulphonic acid as a catalyst . This method is known for its rapid and efficient production of this compound derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions to maximize yield and purity, using scalable catalysts, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Dibenzo[b,j][4,7]phenanthroline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can produce halogenated or alkylated derivatives.
Scientific Research Applications
Dibenzo[b,j][4,7]phenanthroline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of dibenzo[b,j][4,7]phenanthroline involves its interaction with molecular targets such as DNA and enzymes. For example, its anticancer activity is attributed to its ability to intercalate into DNA, thereby disrupting the replication process and inducing cell death . The specific pathways involved depend on the particular derivative and its target.
Comparison with Similar Compounds
Dibenzo[b,j][4,7]phenanthroline can be compared with other similar compounds, such as:
Phenazine: Known for its antimicrobial and antitumor properties.
Phenanthroline: Used as a ligand in coordination chemistry and for its biological activities.
Quinoline: Widely used in the pharmaceutical industry for its antimalarial and anticancer properties.
This compound is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its derivatives have shown a broad range of activities, making it a versatile compound for various applications.
Biological Activity
Dibenzo[b,j][4,7]phenanthroline (DBP) is a polycyclic aromatic compound that has garnered attention for its diverse biological activities, including anticancer, antiparasitic, and antibacterial properties. This article explores the compound's mechanisms of action, research findings, and potential applications in the biomedical field.
Chemical Structure and Properties
DBP features a fused ring system that contributes to its unique chemical properties. The structure allows for intercalation into DNA, which is crucial for its biological activities. The compound's ability to form coordination complexes with metals enhances its reactivity and biological efficacy.
1. DNA Intercalation:
DBP is known to intercalate between DNA base pairs, disrupting the double helix structure. This interference can inhibit DNA replication and transcription, leading to cell death, particularly in cancer cells .
2. Enzyme Inhibition:
The compound has been shown to inhibit telomerases—enzymes that maintain telomere length in cancer cells—thereby inducing apoptosis in malignant cells . Additionally, DBP complexes with copper(II) ions have been reported to activate nucleases, further destabilizing DNA .
3. Antimicrobial Activity:
Research indicates that DBP exhibits significant antibacterial properties against various pathogens. Its derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, making them potential candidates for new antibiotic therapies .
Anticancer Activity
A study demonstrated that DBP derivatives significantly inhibited the growth of several cancer cell lines, including those from leukemia and solid tumors. The mechanism involved DNA intercalation and the subsequent induction of apoptosis .
Antiparasitic Properties
DBP has also been investigated for its antiparasitic effects. In vitro studies showed that certain derivatives effectively inhibited the growth of Plasmodium species, the causative agents of malaria .
Antibacterial Effects
DBP and its derivatives have displayed broad-spectrum antibacterial activity. For instance, a comparative study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections resistant to conventional antibiotics .
Case Studies
Study | Focus | Findings |
---|---|---|
Watanabe et al., 2004 | Anticancer | DBP derivatives inhibited leukemia cell proliferation through DNA intercalation. |
Menéndez et al., 2009 | Antiparasitic | Demonstrated significant activity against Plasmodium species in vitro. |
Gosh et al., 2022 | Antibacterial | DBP derivatives showed efficacy against multiple bacterial strains, indicating potential as new antibiotics. |
Properties
CAS No. |
223-00-7 |
---|---|
Molecular Formula |
C20H12N2 |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
quinolino[3,2-a]acridine |
InChI |
InChI=1S/C20H12N2/c1-3-7-17-13(5-1)11-15-16-12-14-6-2-4-8-18(14)22-20(16)10-9-19(15)21-17/h1-12H |
InChI Key |
UNCAYXRSJSUBAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)C=CC4=NC5=CC=CC=C5C=C43 |
Origin of Product |
United States |
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